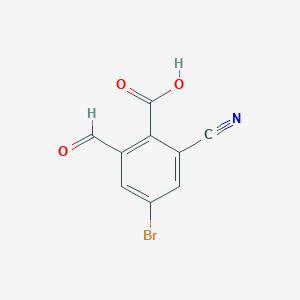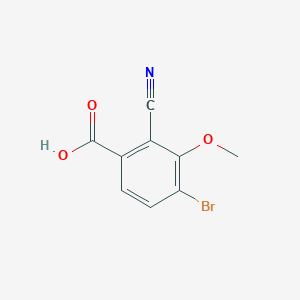
4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid, also known as 4-Bromo-2-cyano-5-trifluoromethylbenzoic acid or 4-Bromo-2-cyano-5-TFMB, is an organic compound with a wide range of uses in scientific research. It is a brominated cyano benzoic acid with a trifluoromethyl group attached to the benzene ring. This compound is used in a variety of applications, including as a synthetic intermediate, a reagent in organic synthesis, and a catalyst in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various heterocyclic compounds, such as quinolines, and as a reagent for the synthesis of various other compounds, such as flavonoids and phenols. It is also used as a catalyst in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid is not yet fully understood. However, it is thought to act as an electrophilic reagent, forming covalent bonds with nucleophilic sites on molecules and thus facilitating the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including an anti-inflammatory effect, an anti-oxidant effect, and a potential to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid in lab experiments include its high reactivity and its ability to form covalent bonds with nucleophilic sites on molecules. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is its toxicity; it should be handled with care and protective equipment should be worn when working with it.
Zukünftige Richtungen
The future directions for 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acidano-5-(trifluoromethyl)benzoic acid are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, research should be conducted to explore the potential of this compound as a catalyst for the production of pharmaceuticals and other organic compounds. Finally, research could be conducted to explore the potential of this compound as an anti-inflammatory and anti-oxidant agent.
Eigenschaften
IUPAC Name |
4-bromo-2-cyano-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-1-4(3-14)5(8(15)16)2-6(7)9(11,12)13/h1-2H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJSCUMVSKTAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















